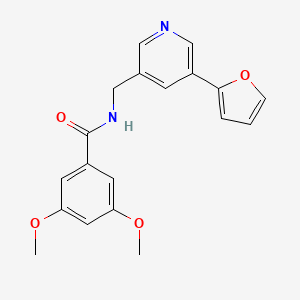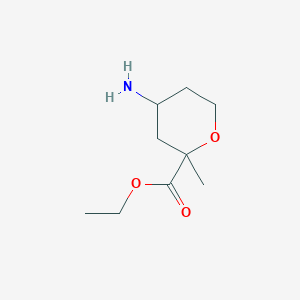![molecular formula C13H17NOS B2877621 N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide CAS No. 2361638-79-9](/img/structure/B2877621.png)
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPSPA and is a derivative of the well-known drug, modafinil. MPSPA has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of MPSPA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels is thought to enhance cognitive function and improve memory retention.
Biochemical and Physiological Effects
MPSPA has been shown to have various biochemical and physiological effects. In animal models, MPSPA has been shown to increase wakefulness and reduce the amount of time spent in non-rapid eye movement (NREM) sleep. MPSPA has also been shown to increase locomotor activity and reduce anxiety-like behavior. In addition, MPSPA has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSPA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models. MPSPA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using MPSPA in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the effects of MPSPA may vary depending on the species being studied, which can make it difficult to extrapolate results to humans.
Direcciones Futuras
There are several future directions for the study of MPSPA. One potential direction is to further investigate the mechanism of action of MPSPA. This could involve studying the effects of MPSPA on specific neurotransmitter pathways or investigating the role of MPSPA in the regulation of sleep-wake cycles. Another potential direction is to investigate the potential use of MPSPA as a treatment for sleep disorders or cognitive impairment. This could involve conducting clinical trials to assess the safety and efficacy of MPSPA in humans. Finally, MPSPA could be used as a lead compound for the development of new drugs with similar properties. This could involve synthesizing new compounds based on the structure of MPSPA and testing their effects in animal models.
Métodos De Síntesis
MPSPA can be synthesized using various methods, including the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargylamine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride. Both methods have been successful in synthesizing MPSPA with high yields and purity.
Aplicaciones Científicas De Investigación
MPSPA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPSPA has been shown to enhance cognitive function and improve memory retention in animal models. In pharmacology, MPSPA has been studied for its potential as a treatment for sleep disorders, such as narcolepsy and sleep apnea. In medicinal chemistry, MPSPA has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-[1-(2-methylsulfanylphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-4-13(15)14-10(2)9-11-7-5-6-8-12(11)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYAGSOAWCHRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

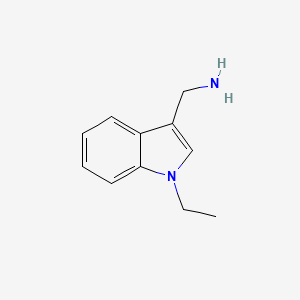
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)
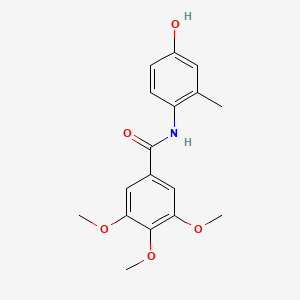
![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
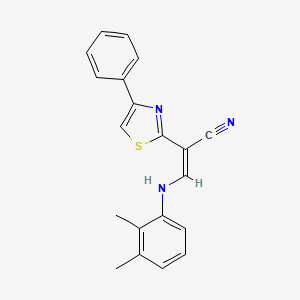
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)
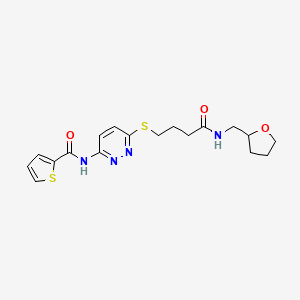
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
